![molecular formula C11H14FNO4S B2839981 2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid CAS No. 1178934-09-2](/img/structure/B2839981.png)
2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid
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Overview
Description
“2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid” is a chemical compound with the CAS Number: 1178934-09-2. It is used for research and development .
Molecular Structure Analysis
The molecular structure of “2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid” can be represented by the InChI code: 1S/C8H8FNO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) .Physical And Chemical Properties Analysis
The molecular weight of “2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid” is 233.22 . It has a melting point of 158 - 160 degrees Celsius .Scientific Research Applications
- Research : Scientists have investigated its effects on isolated gastric smooth muscle preparations (SMPs) from rats. It appears to influence intracellular signaling pathways related to serotonin (5-HT). Additionally, it affects nitric oxide (NO) synthesis, potentially regulating gastric smooth muscle contractile activity .
- Findings : The combination of 5-HT and 2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid affects neuronal nitric oxide synthase (nNOS) expression in intestinal neurons. This modulation may impact NO function and overall gut motility .
- Experimental Approach : Researchers synthesized the ketoamide by ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in polyphosphoric acid .
Vasodilation and Smooth Muscle Relaxation
Neurotransmitter Modulation
In Silico Calculations and Ketoamide Synthesis
Thiazolylacetamide Derivatives
Safety and Hazards
properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonyl-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-8(2)13(7-11(14)15)18(16,17)10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZCMLQRAJNTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(propan-2-yl)4-fluorobenzenesulfonamido]acetic acid |
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